Product packaging for Isononanoic acid, isotridecyl ester(Cat. No.:CAS No. 42131-27-1)

Isononanoic acid, isotridecyl ester

Cat. No.: B1623515
CAS No.: 42131-27-1
M. Wt: 340.6 g/mol
InChI Key: SKMJTOFLXWKGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Structural Context in Branched Esters

The precise naming and structural representation of isononanoic acid, isotridecyl ester are crucial for understanding its chemical behavior. According to the International Union of Pure and Applied Chemistry (IUPAC), one of its formal names is Isotridecyl 3,5,5-trimethylhexanoate . specialchem.com The parent carboxylic acid, isononanoic acid, is specifically the branched isomer 3,5,5-trimethylhexanoic acid. The alcohol portion, isotridecyl alcohol, is also a complex mixture of branched C13 isomers.

The compound is identified by several key identifiers:

CAS Number : 59231-37-7, 42131-27-1 specialchem.comchemnet.com

Molecular Formula : C₂₂H₄₄O₂ specialchem.comwikidata.org

Synonyms : this compound; 11-methyldodecyl 7-methyloctanoate chemnet.comchemicalbook.com

Structurally, it is a di-branched ester, meaning both the acid and alcohol precursors possess branched-chain alkyl groups. This branching is fundamental to its physical properties. Unlike their linear counterparts, which can pack closely together leading to higher melting points and viscosity, branched esters have irregular shapes. This irregularity introduces steric hindrance, preventing efficient molecular packing. The result is a substance that remains liquid at lower temperatures and exhibits lower viscosity, properties that are highly valued in applications requiring fluidity and a light texture. srce.hr Studies on similar branched-chain esters confirm that branching in the alcohol or acid fragments leads to significantly improved low-temperature performance. srce.hr

Historical Development and Research Trajectories in Specialized Esters

The development of synthetic esters represents a significant milestone in industrial chemistry, driven by the need for materials with tailored properties not found in naturally occurring fats and oils. While natural esters have been used for millennia, their utility in modern industrial applications is limited by poor thermal and oxidative stability. zslubes.com

The 20th century, particularly the period around World War II, catalyzed major advancements in synthetic lubricant technology. The extreme performance demands of new machinery, especially aircraft engines, necessitated lubricants that could function across a wide temperature range, a requirement that conventional mineral and vegetable oils could not meet. amsoil.combobistheoilguy.com Diesters were among the first classes of synthetic esters to be developed for these demanding applications, offering a unique combination of low-temperature flowability and clean, high-temperature operation. bobistheoilguy.com German chemists evaluated thousands of synthetic esters between 1938 and 1944, while American researchers concurrently developed the first diester base oils. amsoil.com

This foundational research paved the way for chemists to "intelligently design" esters by carefully selecting specific alcohol and carboxylic acid precursors to achieve desired outcomes. zslubes.com The trajectory moved from simple linear esters to more complex structures, including branched-chain esters. The goal was to fine-tune properties such as viscosity, volatility, lubricity, and, particularly for the cosmetics industry, sensory feel. A Chinese patent for the synthesis of a similar compound, isononyl isononanoate, notes that the preparation of such specialized esters had not been widely reported, indicating their relatively recent and specialized development. google.com The creation of this compound is a direct result of this evolution, designed to provide a lightweight, non-greasy feel that overcomes the heavy, occlusive nature of traditional oils. google.com

Academic Significance and Research Gaps Pertaining to this compound

Despite its use in various formulations, specific research gaps concerning this compound remain.

Synthesis Pathways : While the general method of synthesis is understood to be esterification, detailed studies on optimizing this reaction for highly branched precursors are not widely published. specialchem.comgoogle.com A 2020 patent describes a process for preparing branched-chain fatty acids and their esters, highlighting ongoing innovation in this area. google.com Further research could explore more efficient and sustainable catalytic processes.

Biocatalysis : The use of enzymes (biocatalysis) for ester synthesis is a significant area of green chemistry research. However, the biosynthesis of branched-chain fatty acids and their subsequent esterification can be limited by enzymatic processes. researchgate.netnih.gov Investigating the enzymatic synthesis of highly branched esters like isotridecyl isononanoate could open new, more sustainable manufacturing routes and is a pertinent research gap.

Expanded Applications : Research has predominantly focused on its cosmetic applications. specialchem.commyskinrecipes.com Given the known performance benefits of branched esters, such as excellent cold-flow properties, there is an opportunity for academic research to explore its potential use in other fields, for instance, as a specialty biolubricant base stock or as a functional fluid in niche applications. srce.hr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O2 B1623515 Isononanoic acid, isotridecyl ester CAS No. 42131-27-1

Properties

CAS No.

42131-27-1

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

11-methyldodecyl 7-methyloctanoate

InChI

InChI=1S/C22H44O2/c1-20(2)16-12-9-7-5-6-8-10-15-19-24-22(23)18-14-11-13-17-21(3)4/h20-21H,5-19H2,1-4H3

InChI Key

SKMJTOFLXWKGKH-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Derivations

Esterification of Isononanoic Acid with Isotridecyl Alcohol

The primary method for synthesizing isononanoic acid, isotridecyl ester is through the esterification of isononanoic acid and isotridecyl alcohol. specialchem.com This reaction involves the combination of the carboxylic acid and the alcohol, typically in the presence of a catalyst, to form the ester and water as a byproduct. specialchem.comscienceready.com.au

Catalytic Systems and Reaction Mechanisms

The efficiency of the esterification process is heavily reliant on the choice of catalyst. Various catalytic systems can be employed, ranging from traditional mineral acids to more advanced solid and enzyme-based catalysts.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are commonly used due to their effectiveness in protonating the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. mdpi.comgoogle.com A combination of p-toluenesulfonic acid and phosphorous acid has also been utilized as a composite catalyst. google.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by the attack of the alcohol's oxygen atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficult separation, heterogeneous catalysts are increasingly being investigated. mdpi.com These include:

Ion Exchange Resins: These solid acid catalysts offer high catalytic activity and can be easily separated from the reaction mixture.

Zeolites and Metal Oxides: These materials provide a solid framework with acidic sites that can effectively catalyze the esterification reaction. mdpi.com

Transition Metal Catalysts: Palladium-containing catalysts, including supported palladium and lead-containing catalysts, are also employed in some esterification processes. google.comevonik.com For instance, zinc chloride (ZnCl2) has been used as a catalyst in the esterification of ricinoleic acid with various alcohols. ui.ac.id

Process Optimization for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final ester product. Key parameters that are typically adjusted include:

Temperature: Esterification reactions are often conducted at elevated temperatures, typically between 140–180°C, to increase the reaction rate. scienceready.com.au However, excessively high temperatures can lead to side reactions and product degradation.

Pressure: The reaction can be carried out under negative pressure to facilitate the removal of water, which helps to shift the reaction equilibrium towards the product side. google.com

Molar Ratio of Reactants: The ratio of alcohol to carboxylic acid can be manipulated to enhance the conversion of the limiting reactant.

Purification: After the reaction, the crude product is typically purified to remove unreacted starting materials, the catalyst, and byproducts. specialchem.comgoogle.com This often involves washing the crude product with water or a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any remaining acid. scienceready.com.aupatsnap.com Further purification can be achieved through distillation to isolate the ester based on its boiling point. scienceready.com.au

Table 1: Example of Esterification Reaction Conditions

ParameterConditionSource
ReactantsStearic Acid, Isotridecyl Alcohol google.com
Catalystp-Toluenesulfonic acid and phosphorous acid composite google.com
Temperature150 °C google.com
PressureNegative Pressure google.com
Reaction Time4 hours google.com
PurificationWater washing google.com

In-situ Water Removal Techniques in Ester Synthesis

The removal of water during the esterification reaction is critical for driving the equilibrium towards the formation of the ester and achieving high yields. scienceready.com.au Several in-situ water removal techniques are employed:

Azeotropic Distillation: An inert organic solvent, such as cyclohexane (B81311) or xylene, that forms an azeotrope with water can be added to the reaction mixture. patsnap.com The azeotrope is continuously distilled off, removing water and shifting the equilibrium.

Reflux with a Water Separator: The reaction can be conducted under reflux using an apparatus equipped with a water separator (e.g., a Dean-Stark apparatus). patsnap.com This allows for the continuous removal of the water formed during the reaction.

Membrane Pervaporation: This technique utilizes a semipermeable membrane that is selective for water. google.comgoogle.com The water produced during the reaction permeates through the membrane and is removed, thereby shifting the equilibrium. This method can be more energy-efficient than traditional distillation. mdpi.com

Dehydrating Agents: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, absorbing the water produced during the reaction. scienceready.com.au

Production Pathways for Isononanoic Acid Precursors

Isononanoic acid, the carboxylic acid precursor for the synthesis of isotridecyl isononanoate, can be produced through various industrial processes.

Oxo Synthesis Routes for Branched Carboxylic Acids

The hydroformylation or oxo process is a major industrial route for the production of aldehydes from alkenes, which can then be oxidized to form carboxylic acids. mt.comwikipedia.org

Process Description: In this process, an alkene is reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, in the presence of a transition metal catalyst. mt.comgoogle.com Commonly used catalysts are based on cobalt or rhodium. mt.comjustia.com The reaction produces an aldehyde with one more carbon atom than the starting alkene. google.com

Production of Isononanal: For the synthesis of isononanoic acid, an octene isomer is used as the starting material. google.comgoogle.com The hydroformylation of octene yields isononanal. google.comjustia.com

Oxidation to Isononanoic Acid: The resulting isononanal is then oxidized to produce isononanoic acid. google.comjustia.com This oxidation step completes the synthesis of the branched C9 carboxylic acid.

A specific example involves the dehydration of 2-ethylhexanol to produce octene, which is then subjected to the oxo process. google.comgoogle.com This method provides a pathway to isononanoic acid based on propylene, as 2-ethylhexanol is derived from the hydroformylation of propylene. google.com

Fractionation of Natural Fatty Acids for C9 Acid Production

While the oxo process is a primary synthetic route, fatty acids can also be obtained from natural sources through fractionation.

Process Description: Fatty acid fractionation is a process used to separate a mixture of fatty acids into narrower cuts with higher purities. chemicalconstruction.com This is typically achieved through fractional distillation under vacuum, often using columns with structured packing to achieve high separation efficiency without causing thermal damage to the products. chemicalconstruction.com

Relevance to C9 Acid Production: Natural fats and oils contain a variety of fatty acids with different chain lengths. nih.govmdpi.com While straight-chain nonanoic acid (pelargonic acid) occurs naturally in the oil of pelargonium, obtaining a significant quantity of branched-chain isononanoic acid directly from natural sources is less common. nih.gov Fractionation techniques are crucial for isolating specific fatty acids, such as C9 acids, from a mixture. chemicalconstruction.comnih.govdoaj.org However, for the industrial production of isononanoic acid, synthetic routes like the oxo process are generally more prevalent due to the specific branched structure required.

Conversion of 2-Ethyl Hexanol to Isononanoic Acid

Isononanoic acid, a branched-chain C9 carboxylic acid, is a significant industrial intermediate. google.com A primary and economically viable route for its synthesis originates from 2-ethylhexanol, a widely available industrial chemical. google.com The conversion is a multi-step process involving dehydration, hydroformylation, and oxidation. google.com

The synthetic pathway begins with the catalytic dehydration of 2-ethylhexanol to form a mixture of octene isomers. google.com This step is typically carried out in the presence of an acidic catalyst, such as aluminum oxide (Al3996), at elevated temperatures. google.com

The resulting octene mixture then undergoes hydroformylation, also known as the oxo reaction. google.com In this crucial step, the octenes are reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, typically a rhodium or cobalt compound. google.comgoogle.com This reaction introduces a formyl group (-CHO), converting the C8 olefins into C9 aldehydes, collectively known as isononanal. google.com

The final step is the oxidation of the isononanal to yield the desired isononanoic acid. google.com This oxidation can be performed using air or oxygen, and may be conducted with or without a catalyst. nih.gov The process efficiently converts the aldehyde group into a carboxylic acid group, completing the synthesis. google.com The resulting product is a mixture of isomeric C9 monocarboxylic acids. google.com

Industrial Scale Synthesis and Process Engineering

The industrial production of isononanoic acid requires robust process engineering to ensure efficiency, purity, and cost-effectiveness. Key considerations include the choice of reactor systems, purification methods, and strategies to maximize yield.

Comparative Analysis of Batch and Continuous Processes

The decision to use a batch or continuous process for manufacturing isononanoic acid depends on several factors, including production volume, product consistency, and operational costs. aiche.orgecolink.com

Continuous Processing: In a continuous process, raw materials are constantly fed into the system, and the product is continuously removed. ecolink.com This approach is ideal for large-scale, high-volume production where consistency is paramount. ecolink.com Continuous flow chemistry can enhance heat and mass transfer, potentially reducing reaction times and improving safety. researchgate.net It often leads to better energy efficiency and reduced waste generation compared to batch methods, as start-up and shutdown cycles are minimized. thechemicalengineer.com While the initial capital investment for a dedicated continuous plant is typically higher, the operational costs can be lower for large-scale production. thechemicalengineer.com

The oxidation step from isononanal to isononanoic acid can be designed to run in either batchwise or continuous mode, with recycling of unreacted materials possible in both configurations. google.com

FeatureBatch ProcessContinuous Process
Production Volume Ideal for smaller, tailored volumes and multi-product facilities. cerionnano.comBest suited for large-scale, high-volume, dedicated production. ecolink.com
Flexibility High; allows for easy switching between different products. cerionnano.comLow; typically dedicated to a single process. thechemicalengineer.com
Consistency Quality can vary between batches.High product consistency due to steady-state operation. cerionnano.comresearchgate.net
Efficiency Lower time-space utilization due to downtime between batches for cleaning and setup. thechemicalengineer.comHigh efficiency with minimal downtime; processes run 24/7. thechemicalengineer.com
Capital Cost Lower initial investment; multipurpose equipment can be used. thechemicalengineer.comHigher initial investment for dedicated, specialized equipment. thechemicalengineer.com
Operating Cost Can be higher per unit of product due to labor and energy inefficiencies.Lower per unit of product for large volumes due to energy savings and automation. thechemicalengineer.com
Safety Handling of large volumes of reactants can pose risks.Can be safer due to smaller reaction volumes at any given time and better control. researchgate.net

Advanced Purification Strategies (e.g., Distillation, Filtration)

After the synthesis, the crude isononanoic acid mixture must be purified to meet the high-purity standards required for its applications, such as in synthetic lubricants. perstorp.comunivarsolutions.com The primary purification method employed is distillation. google.comwikipedia.org

Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. wikipedia.org In the purification of isononanoic acid, distillation is used to remove lower-boiling components, such as unconverted isononanal and solvents, which are collected as a forerun fraction. google.com The high-purity isononanoic acid is then collected as the main fraction. High-boiling residues and any non-volatile catalyst remnants remain in the distillation residue. google.com Due to the high boiling point of isononanoic acid (around 236 °C), distillation is often performed under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal decomposition of the acid. univarsolutions.comgoogle.com A distillation yield of 84.7% with a purity of 98.8% has been reported in patent literature. google.com

Filtration: Filtration is a mechanical method used to separate solid particles from a liquid. wikipedia.org In the production of isononanoic acid, filtration can be used to remove solid catalysts after a reaction step or to separate any precipitated impurities from the crude acid mixture before distillation. google.com

Yield Enhancement and Raw Material Efficiency in Production

Maximizing yield and ensuring efficient use of raw materials are critical for the economic viability of isononanoic acid production. precedenceresearch.com Several strategies are employed to achieve these goals:

Optimization of Reaction Conditions: The yield of each step in the synthesis is highly dependent on reaction conditions. Careful control of temperature, pressure, and catalyst concentration is essential. For example, in the hydroformylation step, adjusting these parameters can influence the selectivity towards the desired isononanal isomers and minimize the formation of byproducts.

Recycling of Unconverted Materials: A key strategy for improving raw material efficiency is the recovery and recycling of unreacted starting materials. After the oxidation step, any unconverted isononanal can be separated during distillation and fed back into the oxidation reactor. google.com Similarly, solvents used in the process can be recovered and reused.

Catalyst Management: The efficiency and lifespan of the catalysts used in the dehydration and hydroformylation steps are crucial. In some process designs, the distillation residue containing catalyst remnants can be recycled back into the process, potentially after replenishing with fresh catalyst, to maximize its utilization. google.com

Chemical Reactivity and Derivatization Studies

Stability and Degradation Phenomena

The stability of isononanoic acid, isotridecyl ester, a branched-chain emollient ester, is a critical determinant of its performance and longevity in various formulations. Its chemical structure, characterized by an ester linkage between isononanoic acid and isotridecyl alcohol, dictates its susceptibility to thermal, hydrolytic, and oxidative degradation pathways.

The thermal stability of an ester is intrinsically linked to the molecular structure surrounding the ester bond. For esters, a primary pathway for thermal decomposition involves a six-membered cyclic intermediate, which leads to the formation of a carboxylic acid and an alkene. The rate of this decomposition is significantly influenced by the substitution pattern on the β-carbon of the alcohol moiety. Esters with hydrogen atoms on the β-carbon are more prone to this thermal degradation mechanism.

Table 1: Factors Influencing Thermal Stability of Esters

FactorInfluence on Thermal StabilityRationale
β-Hydrogen Atoms Decreases stabilityFacilitates a low-energy, six-membered cyclic intermediate decomposition pathway. mdpi.com
β-Carbon Substitution Increases stabilitySterically hinders the formation of the cyclic intermediate, forcing a higher-energy degradation route. mdpi.com
Branching Generally increases stabilityThe branched structure of this compound contributes to its thermal robustness.

Hydrolysis, the cleavage of the ester bond by water, is a fundamental degradation pathway for esters. This reaction can be catalyzed by acids or bases and is a significant consideration in the formulation of products containing this compound, particularly in aqueous or high-humidity environments. The rate of hydrolysis is dependent on several factors, including pH, temperature, and the steric hindrance around the ester group.

The branched structure of both the isononanoic acid and isotridecyl alcohol moieties in this compound provides considerable steric hindrance, which shields the electrophilic carbonyl carbon of the ester from nucleophilic attack by water or hydroxide (B78521) ions. This structural characteristic makes it more resistant to hydrolysis compared to linear esters of similar molecular weight. While generally stable under normal conditions, the ester can be susceptible to decomposition under extreme heat or in the presence of highly reactive chemicals. atamanchemicals.com The ester linkage can be cleaved to produce the constituent isononanoic acid and isotridecyl alcohol. cir-safety.org

Table 2: Factors Influencing Hydrolytic Stability of this compound

FactorInfluence on Hydrolytic StabilityMechanism
Steric Hindrance Increases stabilityThe branched alkyl chains of both the acid and alcohol moieties physically obstruct the approach of water molecules to the ester linkage.
pH Decreases stability at high and low pHHydrolysis is catalyzed by both acid and base. The rate is generally lowest at a neutral pH.
Temperature Decreases stabilityIncreased temperature provides the activation energy needed for the hydrolysis reaction to proceed more rapidly.
Presence of Water Essential for hydrolysisWater acts as the nucleophile that attacks the carbonyl carbon of the ester.

Oxidative degradation is a critical factor affecting the shelf life and performance of esters, particularly those used in applications exposed to air and light. The process is typically initiated by the formation of free radicals, which can then propagate a chain reaction leading to the formation of various degradation products, including peroxides, aldehydes, ketones, and smaller carboxylic acids. These byproducts can lead to undesirable changes in odor, color, and viscosity.

The oxidative stability of this compound is influenced by the degree of unsaturation in its alkyl chains. As a saturated ester, it is inherently more stable towards oxidation than unsaturated esters, which contain double bonds that are more susceptible to oxidative attack. However, even saturated esters can undergo oxidation, especially under conditions of heat, light, and the presence of metal catalysts.

To enhance the oxidative stability of this compound, antioxidants are often incorporated into formulations. These additives function by interrupting the free-radical chain reactions. Common strategies include the use of:

Free-radical scavengers: These are typically phenolic compounds, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing further propagation of the oxidation chain.

Metal chelators: Compounds like ethylenediaminetetraacetic acid (EDTA) can bind to metal ions that would otherwise catalyze the decomposition of hydroperoxides into more reactive radicals.

The effectiveness of an antioxidant depends on its solubility and compatibility with the ester, as well as the specific conditions of use. mdpi.com

Interfacial and Solution Compatibility

The utility of this compound in a wide array of industrial and consumer products is largely dependent on its compatibility with other components in a formulation. Its branched structure and lipophilic nature govern its interactions with polymeric matrices and its ability to solubilize a diverse range of chemical substances.

This compound is utilized as a plasticizer and emollient in various polymer systems. Its compatibility with a given polymer is determined by factors such as polarity, molecular weight, and the degree of branching.

Polylactic Acid (PLA): As the demand for bio-based and biodegradable polymers like PLA grows, so does the need for compatible plasticizers. While specific studies on the interaction between this compound and PLA are not widely available in the provided search results, the general principles of plasticizer compatibility suggest that its branched structure could offer good miscibility with the PLA matrix, potentially improving its flexibility and processing characteristics.

Polyvinyl Chloride (PVC): this compound can be used as a plasticizer for PVC, enhancing its flexibility and durability. atamanchemicals.com However, it is important to note that PVC's chemical resistance can be influenced by the type and amount of plasticizer used. atlasfibre.com While PVC is generally resistant to many acids, bases, and alcohols, it can be susceptible to attack by certain esters, ketones, and hydrocarbons. atlasfibre.comcalpaclab.comipexna.comabbeyextrusions.com The compatibility of this compound with PVC would need to be carefully evaluated for specific applications to avoid issues such as swelling, loss of tensile strength, or leaching. atlasfibre.com Unplasticized PVC generally exhibits better chemical resistance than its plasticized counterpart. atlasfibre.com

The excellent solubilizing properties of this compound are a key attribute for its use in cosmetics and industrial formulations. Its highly branched, non-polar structure allows it to be miscible with a wide range of lipophilic substances.

Oils and Resins: this compound is readily miscible with a variety of synthetic and natural oils and resins. atamanchemicals.com This property is leveraged in lubricant formulations and in personal care products to create stable emulsions and anhydrous systems with desirable sensory characteristics.

Pigments: In color cosmetics and industrial coatings, isononanoic acid, isotrideyl ester can act as a dispersing agent for pigments. Its low viscosity and good wetting properties help to ensure a uniform distribution of pigment particles, leading to improved color intensity and stability.

Functional Derivatization and Structural Modification

This compound, a branched-chain emollient ester, possesses specific sites amenable to chemical transformation, offering pathways for functional derivatization and structural modification. These modifications can tailor its physicochemical properties for a range of specialized applications beyond its common use in cosmetics. The primary locus of reactivity is the ester functional group, which can undergo several transformations to yield new molecular architectures with altered characteristics.

Exploration of Reaction Sites for Further Chemical Transformation

The core reactivity of this compound is centered around the ester linkage (-COO-). This functional group serves as the principal site for chemical derivatization. The bulky, branched nature of both the isononanoic acid and isotridecyl alcohol moieties introduces significant steric hindrance, which can influence the reaction kinetics and conditions required for successful transformation compared to linear esters.

Key reaction pathways for the derivatization of the ester group include:

Transesterification: This process involves the exchange of the isotridecyl alcohol group with another alcohol, leading to the formation of a new ester. This reaction can be catalyzed by acids or bases and is a versatile method for altering the ester's properties by introducing different functional groups via the new alcohol. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. specialchem.comresearchgate.net

Reduction: The ester can be reduced to its constituent alcohols, isononanoic alcohol and isotridecyl alcohol. This transformation typically requires strong reducing agents due to the lower reactivity of esters compared to aldehydes or ketones.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This introduces a nitrogen-containing functional group, significantly altering the molecule's polarity and hydrogen bonding capabilities.

While the ester group is the most reactive site, the long hydrocarbon chains of both the acid and alcohol components are generally unreactive under typical derivatization conditions. However, their branched structure is crucial in determining the physical properties of the resulting derivatives, such as their viscosity, solubility, and thermal stability.

Synthesis of Conjugates and Adducts for Specific Applications

The derivatization of this compound can lead to the synthesis of conjugates and adducts with tailored functionalities for specific, advanced applications, including in the pharmaceutical and materials science fields.

Transesterification for Functionalized Esters:

Transesterification can be employed to introduce functional groups into the molecule. For instance, reacting this compound with a diol or a polyol could lead to the formation of mono- or polyesters with free hydroxyl groups. These hydroxyl-terminated derivatives could then serve as building blocks for further polymerization or as reactive handles for conjugation with other molecules. The reaction conditions, such as temperature, pressure, and catalyst type (e.g., acid, base, or enzymatic), would need to be optimized to favor the desired product and overcome the steric hindrance of the branched chains.

Table 1: Potential Transesterification Reactions of this compound

ReactantCatalystPotential ProductPotential Application
Ethylene GlycolAcid or Base2-Hydroxyethyl isononanoatePrecursor for polyesters
GlycerolLipaseGlyceryl isononanoateEmulsifier, humectant
Polyethylene Glycol (PEG)Acid or BasePEGylated isononanoateSolubilizing agent, drug delivery

Amidation for Amide Derivatives:

The conversion of this compound to amides can be achieved by reacting it with ammonia (B1221849) or primary/secondary amines. This reaction, often requiring elevated temperatures and catalysts, would yield isononanoamide and isotridecyl alcohol. The resulting amide would exhibit different solubility and hydrogen-bonding properties compared to the parent ester, which could be advantageous in formulations or as a chemical intermediate.

Reduction to Alcohols:

Reduction of the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield a mixture of isononanoic alcohol and isotridecyl alcohol. These alcohols could then be used as starting materials for the synthesis of other derivatives, such as ethers or different types of esters.

Conjugates for Drug Delivery:

The lipophilic nature of this compound makes its derivatives potential candidates for use in drug delivery systems. creative-biolabs.com By functionalizing the ester, for example, through transesterification with a drug molecule containing a hydroxyl group, a lipid-drug conjugate could be formed. nih.gov Such conjugates can enhance the solubility of hydrophobic drugs, improve their circulation time, and facilitate their transport across biological membranes. nih.gov The branched lipid tail could interact favorably with cell membranes, potentially leading to improved cellular uptake. nih.gov The covalent bond between the lipid and the drug would be designed to be cleavable (e.g., by enzymatic hydrolysis of the ester bond) at the target site, releasing the active pharmaceutical ingredient. nih.gov

Table 2: Hypothetical Drug Conjugates via Derivatization of this compound

Derivatization StrategyDrug with Functional GroupResulting Conjugate TypePotential Therapeutic Area
TransesterificationPaclitaxel (hydroxyl group)Ester-linked lipid-drug conjugateOncology
Amidation (of derived isononanoic acid)Doxorubicin (amine group)Amide-linked lipid-drug conjugateOncology

It is important to note that while the principles of these reactions are well-established, their specific application to this compound would require empirical investigation to optimize reaction conditions and characterize the resulting products due to the unique steric and electronic properties conferred by its branched structure.

Analytical Chemistry for Characterization and Quality Control

Chromatographic Techniques for Purity and Composition

Chromatographic methods are indispensable for determining the purity of isotridecyl isononanoate and identifying any potential impurities or byproducts from the manufacturing process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Purity

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like isotridecyl isononanoate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

This technique is highly effective for identifying and quantifying the main ester component and detecting any residual starting materials, such as isotridecyl alcohol and isononanoic acid, or other process-related impurities. The high sensitivity and specificity of GC-MS make it a cornerstone for quality control, ensuring that the final product meets the required purity standards. nih.govgsconlinepress.com The separation of positional and geometric isomers of fatty acid methyl esters has been successfully achieved using GC-MS, highlighting its capability to resolve complex mixtures. nih.gov

Table 1: Illustrative GC-MS Purity Analysis of a Batch of Isotridecyl Isononanoate

CompoundRetention Time (min)Peak Area (%)Identification
Isotridecyl Isononanoate15.299.5Confirmed by MS Library Match
Isononanoic Acid8.50.2Tentative Identification
Isotridecyl Alcohol10.10.3Tentative Identification

This table is for illustrative purposes and does not represent actual experimental data.

Gel-Permeation Chromatography (GPC) for Oligomeric Species

Gel-permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. This method is particularly useful for identifying the presence of any oligomeric or polymeric species that may have formed during the esterification process. In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later.

For isotridecyl isononanoate, GPC can be employed to ensure that the product consists primarily of the monomeric ester and is free from higher molecular weight byproducts that could affect its physical properties, such as viscosity and feel. The presence of oligomers could indicate undesirable side reactions during manufacturing.

Environmental Fate and Ecotoxicological Assessments

Biodegradation Mechanisms and Kinetics

Biodegradation is the principal mechanism for the environmental removal of Isononanoic acid, isotridecyl ester. The process begins with the enzymatic breakdown of the ester and proceeds with the degradation of its constituent metabolites.

The initial and rate-determining step in the biodegradation of this compound is the cleavage of its ester bond. This reaction is catalyzed by hydrolase enzymes, specifically esterases, which are widely produced by microorganisms in the environment nih.gov. These enzymes facilitate the hydrolysis of the ester, breaking it down into its parent acid and alcohol: isononanoic acid and isotridecyl alcohol specialchem.com. This enzymatic process is a common pathway for the degradation of ester-based compounds in both water and soil systems.

Following hydrolysis, the two resulting metabolites undergo separate degradation pathways.

Isononanoic Acid : The isononanoic acid metabolite is readily biodegradable. In a standard OECD 301A screening test using activated sludge, the substance, primarily composed of 3,5,5-Trimethylhexanoic acid, demonstrated 96% degradation within 21 days oxea-chemicals.comoxea-chemicals.com. This indicates a rapid mineralization in environments rich in microbial activity, such as sewage treatment facilities.

Isotridecyl Alcohol : The fate of the isotridecyl alcohol metabolite is more complex due to its structure. The high degree of branching and the potential presence of quaternary carbon atoms in its isomers can hinder microbial degradation core.ac.uk. Studies on similar multi-branched alcohol ethoxylates suggest that such structures may not pass ready biodegradability tests nih.gov. The anaerobic degradation, in particular, is likely to be slow core.ac.uk. The low water solubility of isotridecanol (0.015%) also affects its bioavailability to microorganisms slideshare.net.

Table 1: Physicochemical Properties and Biodegradability of Metabolites
MetabolitePropertyValueSource
Isononanoic AcidBiodegradability (OECD 301A)96% in 21 days oxea-chemicals.comoxea-chemicals.com
Water SolubilitySparingly soluble atamankimya.com
Log P (octanol-water)3.2 univarsolutions.com
Isotridecyl AlcoholBiodegradabilityPotentially slow due to branched structure core.ac.uknih.gov
Water Solubility0.015% slideshare.net

Despite the potential persistence of the isotridecyl alcohol moiety, long-chain esters of isononanoic acid are classified as readily biodegradable. A study on a structurally similar substance, Isononanoic acid, C16-18 alkyl esters, according to OECD Guideline 301D, showed a mean degradation of 86% over 30 days europa.eu. Because the substance consists of structurally similar constituents that may biodegrade sequentially, the standard 10-day or 14-day window is not considered applicable europa.eu. A degradation of greater than 60% within 28 days qualifies the substance as readily biodegradable europa.eu.

This classification has significant implications for wastewater management. During sewage treatment, the parent ester is expected to be substantially removed through biodegradation and adsorption to sludge, owing to its low water solubility. The rapid biodegradation of the isononanoic acid metabolite further contributes to its high rate of removal in treatment plants oxea-chemicals.comoxea-chemicals.com.

Table 2: Biodegradation of a Structurally Related Ester
Test SubstanceTest GuidelineResult (after 30 days)ClassificationSource
Isononanoic acid, C16-18 alkyl estersOECD 301D86% degradationReadily Biodegradable europa.eu

Environmental Distribution and Partitioning

The movement and final destination of this compound in the environment are determined by its physical and chemical properties, primarily its solubility in water and its tendency to associate with organic matter.

This compound has a very low water solubility. Esters of isononanoic acid are generally described as being not very soluble in water cosmeticsinfo.org. This property limits its concentration in the aqueous phase of environmental systems.

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow), is a measure of a chemical's lipophilicity. While a measured value for this compound is not available, its chemical structure—a C9 acid esterified with a C13 alcohol—indicates it is a highly lipophilic substance with an expected high Log Kow value. Chemicals with a high Log Kow tend to partition from water into fatty tissues of organisms and organic matter wikipedia.org. The Log Kow for its isononanoic acid metabolite is 3.2 univarsolutions.com.

The tendency of a chemical to bind to soil and sediment is quantified by the soil organic carbon-water partition coefficient (Koc). The Koc value is strongly correlated with the Log Kow chemsafetypro.com. Substances with high Log Kow values typically have high Koc values, indicating strong adsorption to organic matter in soil and sediment ucanr.edu.

Given its expected high Log Kow, this compound is predicted to have a high Koc value. This means that if released into the environment, it will strongly adsorb to soil particles and sediment, leading to low mobility in these compartments chemsafetypro.comucanr.edu. Its movement through the soil column and potential to leach into groundwater is therefore considered to be very low.

Volatile Organic Compound (VOC) Classification and Atmospheric Implications

This compound is characterized by a very low vapor pressure, which is a critical factor in its classification as a Volatile Organic Compound (VOC). Research and chemical property databases report its vapor pressure to be approximately 0.223 Pascals (Pa) at 25°C. chemicalbook.com Another assessment calculated a similar value of 8.67E-03 Torr (approximately 1.15 Pa). cir-safety.org

Under regulations set by the U.S. Environmental Protection Agency (EPA), a VOC is broadly defined as any compound of carbon that participates in atmospheric photochemical reactions. However, the EPA exempts compounds with a low vapor pressure from this definition, as they have a negligible tendency to evaporate and contribute to the formation of ground-level ozone or smog. The common threshold for exemption is a vapor pressure lower than 0.1 mmHg (13.3 Pa) at 20°C.

Given that the measured vapor pressure of this compound is significantly below this threshold, it is classified as a non-volatile organic compound or a Low Vapor Pressure VOC (LVP-VOC).

Atmospheric Implications: The atmospheric implications of this classification are significant. Due to its low volatility, this compound does not readily partition into the gas phase under standard environmental conditions. Consequently, its potential to participate in photochemical reactions that lead to smog formation is minimal. This property makes it an environmentally favorable alternative to more volatile solvents and plasticizers in various industrial and consumer product formulations.

PropertyValueUnitSource
Vapor Pressure0.223Pa @ 25°C chemicalbook.com
Calculated Vapor Pressure8.67E-03Torr @ 20°C cir-safety.org
EPA VOC Threshold> 13.3Pa @ 20°CU.S. EPA

Ecotoxicity Profiling in Aquatic and Terrestrial Ecosystems

The ecotoxicity profile of a chemical substance is essential for assessing its potential risk to environmental compartments. For this compound, a complete profile is developing, with some data available for aquatic ecosystems while information on soil and sediment environments is less prevalent in publicly accessible literature.

Effects on Aquatic Organisms and Ecosystems

Specific, standardized aquatic toxicity data, such as LC50 (lethal concentration for 50% of fish) or EC50 (effective concentration for 50% of daphnids), for this compound are not widely available in the reviewed literature. However, general principles for assessing the environmental risk of similar chemical structures can be applied. A compound may be considered not toxic to aquatic life if its acute LC50 for fish or daphnia, or its acute EC50 for algae, is greater than 100 mg/L. scribd.com

Esters with high molecular weight and low water solubility, like this compound, often exhibit low acute toxicity to aquatic organisms. The toxicity is frequently limited by the substance's bioavailability in the water column. Its high octanol-water partition coefficient (LogP) of 9.56 indicates a strong tendency to adsorb to organic matter rather than remain dissolved in water, further reducing exposure for pelagic organisms. chemicalbook.com The European Chemicals Agency (ECHA) maintains a registration dossier for this substance, which would contain detailed ecotoxicological information, though specific endpoint values were not found in the public search results. europa.eu

Assessment in Soil and Sediment Environments

Detailed studies on the effects of this compound on terrestrial and sediment-dwelling organisms have not been identified in the available public literature. The ECHA registration dossier indicates that endpoints for sediment toxicity and toxicity to soil macroorganisms are part of the complete substance profile, but specific data are not publicly detailed. europa.eu

Due to its chemical properties, particularly its low water solubility and high LogP value, if this compound is released into the environment, it is expected to partition significantly from water into soil and sediment. chemicalbook.comgoogleapis.com Its behavior and effects in these compartments would be influenced by factors such as soil organic carbon content and the presence of degrading microorganisms. Without specific studies, a quantitative assessment of its risk to soil and sediment ecosystems cannot be completed.

Regulatory Compliance and Driving Environmental Research

Regulatory frameworks in major industrial markets like the United States and Japan play a crucial role in guiding the chemical industry toward safer and more environmentally sustainable product development. The classification of this compound under VOC and chemical control laws directly impacts its use in various formulations.

Impact of US EPA VOC Regulations on Industrial Formulations

The classification of this compound as a non-volatile organic compound (or LVP-VOC) under U.S. EPA guidelines has a significant positive impact on its use in industrial formulations. chemicalbook.comcir-safety.org Many industries, including paints, coatings, adhesives, and consumer products, are subject to strict limits on the VOC content of their products to control air pollution.

Influence of Japan's CSCL Biodegradability Requirements on Product Development

Japan's Chemical Substances Control Law (CSCL) is a key piece of legislation that manages the risks of chemical substances. The law prioritizes the assessment of chemicals based on their persistence, bioaccumulation, and long-term toxicity. For a new chemical to be approved for manufacture or import into Japan, its biodegradability is a critical parameter.

While specific data for this compound under CSCL was not found, the requirements of the law heavily influence product development. A company seeking to introduce this ester to the Japanese market would need to provide data from biodegradability tests, such as those outlined by the OECD (e.g., OECD 301 series).

Data for a closely related analogue, "Isononanoic acid, C16-18 (even numbered)-alkyl esters," shows that it is considered "readily biodegradable." This suggests that this compound would likely also exhibit good biodegradability. A favorable result in such testing would classify the substance as a "White" or safe substance under CSCL, streamlining its approval and allowing for broader use. Therefore, the biodegradability requirements of the CSCL act as a direct driver for companies to select and develop esters that are not persistent in the environment.

The European Union's REACH Regulation: Mandating Comprehensive Environmental Impact Assessments

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, enacted by the European Union, stands as a comprehensive legislative framework designed to protect human health and the environment from the risks posed by chemical substances. europa.eumst.dk A core principle of REACH is to place the responsibility on industries that manufacture and import chemicals to assess and manage the risks associated with their use. europa.eu For any substance manufactured or imported in quantities of one tonne or more per year, registration with the European Chemicals Agency (ECHA) is mandatory. thegoodscentscompany.com This registration process is a key mechanism through which environmental impact assessments are mandated.

A central requirement for substances registered in quantities of ten tonnes or more per year is the completion of a Chemical Safety Assessment (CSA), which is then documented in a Chemical Safety Report (CSR). europa.eu This assessment must address all identified uses of the substance and evaluate its potential effects on both human health and the environment. europa.eu The CSR is a detailed summary of the substance's hazardous properties, an assessment of potential exposure, and a characterization of the associated risks. europa.eunih.gov

The environmental aspect of the CSA requires a thorough investigation into the substance's fate and behavior in the environment, as well as its potential to cause adverse effects in ecosystems. This involves a series of standardized tests and assessments to determine key environmental endpoints. The aim is to demonstrate that any risks arising from the substance's manufacture and use are adequately controlled. nih.gov For "this compound," as a registered substance under REACH, the registrant is obligated to submit a dossier containing comprehensive data on its environmental impact.

Detailed Research Findings on the Environmental Fate of this compound

The environmental fate of a chemical substance describes its transport and transformation in the environment. Under REACH, registrants must provide data on various endpoints to predict how a substance will behave. For this compound, the following data has been submitted to ECHA.

Table 1: Environmental Fate and Pathways of this compound

Endpoint Summary of Findings
Biodegradation The substance is considered to be readily biodegradable. In a 28-day study, the substance showed a mean degradation of 78%, which is above the 60% threshold for ready biodegradability.
Bioaccumulation Potential Based on its high log Kow (octanol-water partition coefficient) value, the substance has a potential for bioaccumulation. However, due to its ready biodegradability, significant bioaccumulation in organisms is not expected.

| Adsorption/Desorption | The substance is expected to have low mobility in soil due to its high adsorption potential to organic matter, as indicated by its high log Koc value. |

This data is based on the registration dossier submitted to the European Chemicals Agency (ECHA) for Isotridecyl isononanoate.

Ecotoxicological Assessments Mandated by REACH

Ecotoxicology studies are a critical component of the REACH registration, providing data on the potential for a substance to cause harm to aquatic and terrestrial organisms. These assessments are used to classify the substance's hazards and to determine the conditions under which it can be used safely.

Table 2: Ecotoxicological Information for this compound

Organism Group Endpoint Result
Fish (Short-term toxicity) 96-hour LC50 (Lethal Concentration, 50%) >100 mg/L
Aquatic Invertebrates (Short-term toxicity) 48-hour EC50 (Effective Concentration, 50%) for Daphnia magna >100 mg/L
Aquatic Algae and Cyanobacteria 72-hour EC50 (Effective Concentration, 50%) for Pseudokirchneriella subcapitata >100 mg/L

| Microorganisms in Sewage Treatment | 3-hour EC50 | >1,000 mg/L |

This data is based on the registration dossier submitted to the European Chemicals Agency (ECHA) for Isotridecyl isononanoate. The results indicate that the substance is not classified as hazardous to the aquatic environment.

The data generated for the REACH registration of "this compound" demonstrates the regulation's role in compelling manufacturers to thoroughly investigate and document the environmental impact of their substances. This information is crucial for ensuring that chemicals are used in a manner that does not cause undue harm to the environment. The "no data, no market" principle of REACH ensures that this vital environmental assessment is a prerequisite for market access in the European Union. europa.eu

Advanced Applications in Materials Science and Engineering

Polymer Additives: Plasticization and Performance Enhancement

Isononanoic acid, isotridecyl ester is utilized as a plasticizer, a substance added to a material to increase its flexibility and durability. cosmeticsinfo.orgalzointernational.com Plasticizers are essential in transforming rigid polymers into workable and resilient materials for various applications. cosmeticsinfo.org This ester is noted for its function in softening synthetic polymers and is used in formulations that contain film-forming polymers to make the resulting films more flexible. cosmeticsinfo.orggoogle.com

Mechanism of Action as Plasticizers in Bio-based Polymers (e.g., PLA Films)

While specific research detailing the mechanism of this compound in bio-based polymers like Polylactic Acid (PLA) films is not extensively documented in publicly available literature, its action can be understood through the general principles of plasticization. The primary role of a plasticizer is to interpose itself between the long polymer chains. This insertion increases the intermolecular distance, thereby reducing the cohesive forces, such as van der Waals forces, that hold the chains together.

Strategies for Replacement of Phthalate Plasticizers

For decades, phthalate esters have been the dominant class of plasticizers, particularly for polyvinyl chloride (PVC). However, due to health and environmental concerns, there is a significant and ongoing effort to replace certain phthalates with alternative compounds. Strategies for replacement involve identifying substances that offer comparable or superior performance without the associated risks.

Esters like this compound are part of a broad class of compounds being evaluated and used as alternatives. In applications such as cosmetics, which may contain film-forming polymers, there is a clear trend away from restricted phthalates. Compounds like isotridecyl isononanoate serve as functional replacements in these specialized formulations, contributing to flexibility and feel without the use of regulated phthalates. google.com The development of bio-based plasticizers from renewable resources is another key strategy, aiming to create more sustainable and non-toxic alternatives to traditional petroleum-based plasticizers.

Impact on Polymer Flexibility and Mechanical Properties

The addition of a plasticizer like this compound has a direct and significant impact on the mechanical properties of a polymer. The fundamental effect is an increase in flexibility and a reduction in brittleness. cosmeticsinfo.org By separating the polymer chains, plasticizers allow for greater chain mobility, which enables the material to bend and deform under stress rather than fracturing.

This change is quantifiable through mechanical testing. Typically, the addition of a plasticizer leads to:

A lower tensile modulus: The material becomes less stiff.

A lower tensile strength: The force required to break the material may decrease.

An increased elongation at break: The material can be stretched significantly further before it breaks, a key indicator of improved flexibility.

Lubricant and Coating Formulations

The precursor to this compound—isononanoic acid—is a critical intermediate in the production of high-performance synthetic lubricants and is also used as a corrosion inhibitor. alzointernational.comalzointernational.comepo.org The esters derived from this acid are valued for their stability and performance in demanding environments. researchgate.net

Development of Polyol Ester-Based Synthetic Lubricants for Refrigeration and Aviation

Isononanoic acid is a crucial building block for polyol ester (POE) based synthetic lubricants, which are essential in the refrigeration and aviation industries. cosmeticsinfo.orgresearchgate.netalzointernational.com These high-performance lubricants are engineered to operate under extreme temperatures and pressures.

In refrigeration applications , the unique branched structure of isononanoic acid provides the resulting POE lubricants with excellent thermal stability and, critically, compatibility with newer, more environmentally friendly refrigerants (non-ozone depleting and low global warming potential). alzointernational.com A patent for a refrigeration lubricant composition includes isononanoic acid as a component of the mixed carboxylic acid used in its formulation, highlighting its importance in achieving the necessary properties like low-temperature fluidity and hydrolytic stability. google.com

In the aviation industry , synthetic lubricants based on isononanoic acid are used for jet turbine oils. google.comalzointernational.comepo.org These applications demand exceptional thermal and oxidative stability to prevent lubricant breakdown at high operating temperatures, and isononanoic acid is a key ingredient used to formulate base stocks that meet these stringent requirements. epo.orggoogleapis.com

PropertySignificance in Lubricant Formulation
Branched Chain Structure Provides high thermal and oxidative stability; ensures compatibility with modern refrigerants. alzointernational.com
High Purity Ensures reliable and consistent performance attributes in the final lubricant product. alzointernational.comalzointernational.com
Ester Formation Forms polyol esters that serve as high-performance synthetic base stocks for aviation and refrigeration oils. researchgate.netepo.org
Low-Temperature Fluidity Essential for lubricants used in refrigeration systems that operate at cold temperatures. google.com

Role as Corrosion Inhibitors in Industrial Fluids and Coolants

Isononanoic acid and its derivatives also function as effective corrosion inhibitors in various industrial fluids and coolants. alzointernational.comalzointernational.comepo.org Corrosion is a major issue in metalworking and cooling systems where aqueous solutions are in constant contact with metal parts.

The mechanism of inhibition typically involves the formation of a protective film on the metal surface. The polar carboxylic acid group (or ester) adheres to the metal, while the nonpolar, hydrophobic alkyl chain forms a barrier that repels water and other corrosive agents. This protective layer prevents the electrochemical reactions that lead to corrosion. Isononanoic acid is specifically mentioned as a component in corrosion inhibitor formulations for metalworking fluids and other aqueous solutions for treating metals. epo.org

Integration into Alkyd Resins for Specialized Coatings and Paints

Isononanoic acid serves as a crucial building block in the synthesis of modified alkyd resins for high-performance coatings and paints. Alkyd resins are oil-modified polyesters created through the condensation polymerization of a polyol, a dicarboxylic acid or its anhydride, and fatty acids. tubitak.gov.tr The incorporation of isononanoic acid, a branched fatty acid, into the resin backbone allows for precise control over the final properties of the coating.

The integration of isononanoic acid modifies the polyester network, influencing characteristics such as flexibility, hardness, and chemical resistance. For instance, a specific formulation identified is an alkyd resin modified with 4-tert-butylbenzoic acid, synthesized from isononanoic acid, trimethylolethane, and phthalic anhydride. chemicalbook.com These specialized alkyd resins are valued in applications demanding superior durability, gloss retention, and pigment dispersibility. dic-global.com The use of such modified resins can lead to the development of tough, anticorrosive coating films when combined with metal dryers. dic-global.comd-nb.info

Advanced Functional Ingredients in Formulations

Beyond its role in polymer synthesis, isotridecyl isononanoate is a multifunctional ingredient in various advanced formulations, particularly in the cosmetics and personal care industries.

Mechanisms of Enhancing Spreadability and Texture in Complex Mixtures

Isotridecyl isononanoate is highly valued as a lightweight emollient and texture enhancer in cosmetic formulations. specialchem.commyskinrecipes.com Its primary mechanism for improving spreadability lies in its low viscosity and ability to reduce surface tension within a product. This allows creams, lotions, and serums to glide smoothly and evenly across the skin.

The compound's branched chemical structure imparts a characteristic non-greasy, silky feel. myskinrecipes.com Unlike linear-chain oils that can feel heavy, the branched nature of isotridecyl isononanoate prevents dense molecular packing on the skin's surface, resulting in a quick-absorbing, dry-touch finish that softens and smooths the skin. specialchem.com

PropertyContribution of Isotridecyl IsononanoateResulting Sensory Effect
Viscosity Low intrinsic viscosityEffortless glide and even application
Molecular Structure Branched aliphatic chainsPrevents greasy feel, provides a lightweight and velvety texture
Surface Tension Reduces formulation's surface tensionEnhanced spreadability over the skin surface

Dispersant Properties for Pigments and UV Filters in Disperse Systems

Isotridecyl isononanoate functions as an effective dispersant for pigments and mineral-based UV filters (e.g., titanium dioxide, zinc oxide) in sunscreens and color cosmetics. specialchem.com Its ability to dissolve and evenly distribute these solid particles is crucial for achieving uniform color payoff in foundations and consistent protection in sun care products. specialchem.com

The dispersing mechanism is attributed to its molecular structure. The ester's lipophilic (oil-loving) portion adsorbs onto the surface of the pigment or UV filter particle. This process, known as wetting, displaces air and moisture. Subsequently, the bulky, branched structure of the molecule provides steric hindrance, creating a physical barrier that prevents the particles from re-agglomerating. This stabilization ensures the particles remain finely and evenly suspended throughout the product's shelf life and during application.

Replacement of Volatile Silicones in Specialized Formulations

Isotridecyl isononanoate is frequently used as a non-volatile alternative to volatile silicones, such as cyclomethicones. It successfully mimics the desirable aesthetic properties of silicones, including their characteristic lightweight feel, non-oily finish, and excellent spreadability. myskinrecipes.com

There are several advantages to using this ester as a silicone replacement. It often exhibits better solubility and compatibility with a broader range of cosmetic ingredients, including natural oils and other esters, which can be a limitation for some silicones. myskinrecipes.com In certain formulations, such as antiperspirants, related esters have been shown to reduce tackiness and prevent clogging in aerosol delivery systems, functions often attributed to silicones. specialchem.com

FeatureVolatile Silicones (e.g., Cyclomethicone)This compound
Sensory Profile Lightweight, silky, excellent spreadabilityLightweight, silky, excellent spreadability specialchem.commyskinrecipes.com
Volatility Volatile (evaporates from the skin)Non-volatile
Feel Non-greasy, dry finishNon-greasy, dry-touch finish myskinrecipes.com
Compatibility Limited compatibility with some organic oilsBroad compatibility with esters and oils myskinrecipes.com
Function Emollient, texture enhancer, reduces tackinessEmollient, texture enhancer, reduces tackiness specialchem.com

6 Antistatic Mechanisms and Applications of this compound

This compound, a branched-chain fatty acid ester, possesses properties that suggest its utility as an internal antistatic agent in various polymeric materials. While detailed research findings specifically quantifying its antistatic performance in materials science are not extensively documented in publicly available literature, its mechanism of action can be understood by examining the behavior of fatty acid esters as a class of antistatic additives. The unique branched structure of this compound is expected to play a significant role in its efficacy.

Antistatic Mechanisms

The primary antistatic mechanism of internal antistatic agents like fatty acid esters relies on their amphiphilic nature, possessing both a hydrophobic (the hydrocarbon chains) and a hydrophilic (the ester group) component. When incorporated into a polymer matrix, these molecules gradually migrate to the surface. This migration is a critical step and is influenced by the additive's molecular weight, its compatibility with the polymer, and the polymer's crystallinity.

Once at the surface, the hydrophilic ester portion of the this compound molecules interacts with atmospheric moisture, attracting a thin, invisible layer of water. This moisture layer is conductive and allows for the dissipation of static electrical charges that would otherwise accumulate on the polymer surface. The hydrophobic alkyl chains anchor the molecule to the polymer, ensuring its presence at the surface.

The highly branched structure of both the isononanoic acid and the isotridecyl alcohol components of the ester is a key feature. This branching can influence several aspects of its antistatic performance:

Migration Rate: The irregular shape resulting from the branching may affect how the molecule moves through the polymer matrix. It could potentially lead to a more controlled and sustained migration to the surface compared to linear esters, providing a longer-lasting antistatic effect.

Surface Packing: The branched structure prevents dense packing of the molecules on the polymer surface. This less ordered arrangement could increase the exposure of the hydrophilic ester groups, potentially enhancing their ability to attract and bind water molecules.

Compatibility: Branching can improve the compatibility of the ester with certain polymers, leading to better dispersion within the matrix and a more uniform migration to the surface.

Illustrative Performance Data

Property Test Method Polymer without Additive Polymer with 2% Fatty Acid Ester
Surface Resistivity (Ω/sq) ASTM D257> 10¹⁴10¹⁰ - 10¹¹
Static Decay Time (s) FTMS 101C, Method 4046> 10< 2.0
Relative Humidity -50%50%

This is an interactive data table based on generalized performance of fatty acid ester antistatic agents.

Applications in Materials Science and Engineering

The potential applications for this compound as an antistatic agent are diverse, particularly in polymers where static charge accumulation is a concern. Its properties make it a candidate for use in:

Packaging Materials: In the manufacturing of films and containers for electronic components, where an electrostatic discharge (ESD) could damage sensitive devices. The use of an internal antistatic agent can provide lasting protection.

Consumer Goods: In plastic housings for electronic appliances and consumer products to prevent the attraction of dust and improve the aesthetic appearance and cleanliness of the surfaces.

Textiles and Fibers: In synthetic fibers used in carpets, upholstery, and apparel to reduce static cling and prevent shocks. The controlled migration due to its branched structure could be advantageous in providing a durable antistatic finish.

Industrial Components: In conveyor belts, pipes, and other plastic components used in industrial settings where the buildup of static electricity could pose a fire or explosion hazard, especially in environments with flammable dusts or vapors.

The selection of this compound for a specific application would depend on the host polymer, the required level and duration of antistatic performance, and the processing conditions.

Sustainability and Green Chemistry Perspectives

Sustainable Sourcing of Feedstocks

The raw materials for isononanoic acid, isotridecyl ester are isononanoic acid and isotridecyl alcohol. specialchem.com Traditionally, these have been derived from petrochemical sources. However, significant research and commercial efforts are underway to shift towards more sustainable alternatives.

The transition to renewable feedstocks is a key goal in green chemistry. For isononanoic acid, this involves moving away from propylene, which is hydroformylated to produce the precursor aldehydes.

Research Findings: A notable development in this area is the commercialization of isononanoic acid produced from bio-based and circular feedstocks. In March 2023, OQ Chemicals introduced "OxBalance Isononanoic Acid," the first commercially available version of the acid made from over 70% bio-based and circular raw materials. transparencymarketresearch.com This product offers a sustainable alternative to purely fossil-based isononanoic acid, directly contributing to a lower carbon footprint for downstream products like this compound. transparencymarketresearch.com

While specific bio-based routes for isotridecyl alcohol are less publicized, the general trend in the chemical industry is to explore the production of alcohols from renewable resources such as biomass fermentation or the catalytic conversion of plant-derived oils. These research avenues are critical for creating a fully bio-based version of this compound.

Table 1: Comparison of Feedstock Sources for Isononanoic Acid

Feature Petrochemical-Based Isononanoic Acid Bio-Based Isononanoic Acid (e.g., OxBalance)
Primary Feedstock Propylene (from fossil fuels) Mixed bio-based and circular feedstocks
Sustainability Non-renewable, higher carbon footprint Renewable, reduced carbon footprint
Key Driver Established technology, large scale Environmental regulations, consumer demand for "green" products
Commercial Example Conventional Isononanoic Acid OQ Chemicals' OxBalance Isononanoic Acid transparencymarketresearch.com

Dependence on petrochemical feedstocks creates significant supply chain vulnerabilities due to price volatility and geopolitical instability. Diversifying the feedstock portfolio is a primary mitigation strategy.

By developing and scaling up production from bio-based sources, companies can create more resilient supply chains. The use of circular feedstocks, which involves recycling and reusing waste streams, further enhances this resilience by creating a closed-loop system that is less dependent on virgin raw material extraction. This dual approach of incorporating both bio-based and circular materials, as seen with OxBalance, represents a robust strategy to ensure a more stable and sustainable supply of key precursors like isononanoic acid. transparencymarketresearch.com

Eco-Efficient Manufacturing Processes

The synthesis of this compound is achieved through an esterification reaction. specialchem.com Green chemistry principles are being applied to make this and precursor manufacturing processes more efficient and less environmentally harmful.

The conventional production of the isononanoic acid precursor, isononanal, involves the hydroformylation (oxo process) of C8 olefins like octene. google.com This process typically uses transition metal catalysts such as rhodium or cobalt in a homogeneous reaction system with synthesis gas (a mixture of carbon monoxide and hydrogen). google.com While effective, this route involves high pressures, temperatures, and potentially hazardous metal catalysts.

Greener synthesis research focuses on:

Catalyst Improvement: Developing catalysts that are more active (requiring lower temperatures and pressures), more selective (reducing by-products), and easier to separate from the product stream. This includes research into reusable heterogeneous catalysts to simplify purification.

Alternative Reaction Media: Replacing traditional organic solvents with greener alternatives, or designing solvent-less reaction conditions to reduce waste and environmental impact. google.com

Process Intensification: Using technologies like microreactors to improve heat and mass transfer, leading to higher yields, better safety, and a smaller physical footprint for the manufacturing plant.

In the synthesis of isononanoic acid, by-products such as higher boiling point aldehyde condensates can be formed during the hydroformylation step. google.com The subsequent oxidation of isononanal to isononanoic acid must also be carefully controlled to prevent the formation of unwanted side products. google.com

Strategies for waste minimization include:

Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reactant ratios to maximize the yield of the desired product and minimize by-product formation.

Catalyst Selectivity: Using highly selective catalysts that steer the reaction towards the intended product.

Recycling and Recovery: Implementing efficient distillation and separation processes to recover and reuse unreacted starting materials and solvents, turning potential waste streams into valuable inputs.

Life Cycle Assessment and Circular Economy Contributions

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave"). icca-chem.org For this compound, an LCA would quantify inputs (energy, raw materials) and outputs (emissions, waste) at each stage. icca-chem.org

An LCA study for this ester would be conducted according to ISO 14040 and 14044 standards and would typically model the following stages: mdpi.com

Raw Material Acquisition: The environmental impact of producing isononanoic acid (from either petrochemical or bio-based routes) and isotridecyl alcohol.

Manufacturing: The energy consumption, solvent use, and waste generated during the esterification process.

Use Phase: The performance and durability of the final products in which it is used (e.g., lubricants, cosmetics).

End-of-Life: The fate of the substance after use.

A key aspect of the end-of-life stage is biodegradability. Studies on similar long-chain esters, such as isononanoic acid, C16-18 alkyl esters, have shown that they can be considered readily biodegradable, with degradation reaching over 60% within a 30-day period in screening tests. europa.eu This suggests a favorable environmental fate, preventing long-term persistence in ecosystems.

The move towards bio-based and circular feedstocks for isononanoic acid directly contributes to a circular economy model. transparencymarketresearch.com By utilizing renewable resources and waste streams, the production process becomes part of a regenerative cycle, reducing reliance on finite fossil fuels and minimizing waste.

Evaluation of Environmental Impact Across the Product Life Cycle

The environmental footprint of this compound is determined by the cumulative impacts arising from each stage of its life cycle, from the acquisition of raw materials to its ultimate disposal. A comprehensive Life Cycle Assessment (LCA) is the standardized methodology for evaluating these impacts. sustainablebrandplatform.commdpi.com While a specific LCA for isotridecyl isononanoate is not publicly available, a qualitative assessment based on its production process and applications reveals key environmental considerations at each stage.

Raw Material Extraction: The primary feedstocks for the synthesis of this compound are isotridecyl alcohol and isononanoic acid, which are typically derived from petrochemical sources. specialchem.comyoutube.com The extraction and processing of crude oil and natural gas are associated with significant environmental impacts, including greenhouse gas emissions, habitat disruption, and the potential for oil spills. The energy-intensive nature of refining and chemical synthesis contributes further to the carbon footprint of the raw materials. greenchemistry-toolkit.org The reliance on fossil fuels as a feedstock is a key sustainability challenge for the chemical industry. wordpress.com

End-of-Life: The end-of-life stage for products containing this compound primarily involves their disposal down the drain and the management of their packaging. As an ester, it is expected to undergo hydrolysis and biodegradation in aquatic environments. openpr.com While specific data on the biodegradability of isotridecyl isononanoate is limited, related esters have been shown to be readily biodegradable. researchgate.net This suggests a lower potential for persistence and bioaccumulation in the environment compared to non-biodegradable substances. ewg.org The packaging of cosmetics, often plastic, presents a significant waste management challenge, with recycling being a key strategy to mitigate its environmental impact. mst.dk

The following table provides a qualitative summary of the environmental impacts at each stage of the life cycle of this compound.

Life Cycle StageKey ActivitiesPotential Environmental Impacts
Raw Material Extraction Extraction and processing of crude oil and natural gas for the production of isotridecyl alcohol and isononanoic acid.Greenhouse gas emissions, habitat disruption, resource depletion, risk of oil spills.
Manufacturing Esterification of isotridecyl alcohol and isononanoic acid. Formulation of final products (e.g., cosmetics).Energy consumption, water usage, generation of process waste, emissions from heating and chemical reactions.
Use Phase Application and use of products containing the ester (e.g., washing off cosmetics).Water consumption, energy use for hot water, release of the chemical into wastewater systems.
End-of-Life Biodegradation in wastewater treatment and the environment. Disposal and recycling of product packaging.Potential for ecotoxicity if not fully degraded, plastic waste from packaging.

Contribution to Biodegradable Materials and Circular Economy Initiatives

The properties of this compound align with some of the core principles of green chemistry and the circular economy, particularly concerning biodegradability and the potential for the use of renewable feedstocks.

Biodegradable Materials: The inherent biodegradability of esters makes them a more environmentally benign option compared to persistent organic pollutants. researchgate.net this compound, being an ester, is expected to break down into its constituent alcohol and carboxylic acid, which can then be further metabolized by microorganisms. This property is particularly valuable for "down-the-drain" applications like cosmetics and personal care products, as it reduces the potential for long-term environmental contamination. innersenseorganicbeauty.co.uk The use of biodegradable ingredients like isotridecyl isononanoate in formulations for lubricants and cosmetics can contribute to the development of more sustainable products. researchgate.netfunctionalproducts.com

Circular Economy Initiatives: The concept of a circular economy aims to minimize waste and maximize the use of resources by keeping materials in use for as long as possible. forrester.com For chemical compounds like this compound, a circular approach can be envisioned through several pathways:

Renewable Feedstocks: A key principle of a circular economy is the use of renewable resources. wordpress.com While currently derived from fossil fuels, there is growing research into the production of chemical feedstocks from biomass. youtube.comresearchgate.net In the future, it may be feasible to produce isononanoic acid and isotridecyl alcohol from renewable sources such as plant oils or bio-waste, which would significantly reduce the carbon footprint of the resulting ester. researchgate.net

Recycling of Packaging: The packaging of products containing this compound, typically plastics, is a critical component of a circular economy model. mst.dk Advances in mechanical and chemical recycling of plastics can help to create a closed-loop system where packaging waste is collected, reprocessed, and used to create new packaging, reducing the demand for virgin plastics and minimizing landfill waste. openpr.comrsc.org

Designing for the Environment (DfE): The selection of biodegradable ingredients like isotridecyl isononanoate in product formulations is an example of DfE. By choosing substances that are less likely to harm the environment at their end-of-life, product designers can contribute to a more sustainable system.

The table below outlines the potential contributions of this compound to circular economy initiatives.

Circular Economy PrincipleApplication to this compound
Use of Renewable Feedstocks Future potential to synthesize isononanoic acid and isotridecyl alcohol from biomass, reducing reliance on fossil fuels.
Designing for Biodegradability The inherent biodegradability of the ester minimizes its environmental persistence after use in "down-the-drain" products.
Closing the Loop for Packaging Promoting the recycling of plastic packaging used for cosmetics and other products containing the ester.

Emerging Research Directions and Future Outlook

Novel Synthetic Approaches for Enhanced Selectivity and Efficiency

The conventional synthesis of isotridecyl isononanoate involves the esterification of isotridecyl alcohol with isononanoic acid. While this method is well-established, future research is anticipated to focus on greener and more efficient catalytic processes. A significant area of exploration is the use of enzymatic catalysts, such as lipases, which can offer high selectivity under mild reaction conditions, minimizing by-product formation and energy consumption. The development of metal-free and recyclable catalysts is another promising avenue, addressing concerns related to metal contamination and catalyst recovery. thechemicalengineer.commdpi.com Researchers are also investigating novel reactor technologies, such as bubble column and microwave-assisted reactors, which have shown potential for reducing reaction times and energy consumption in ester synthesis. nih.gov

Synthesis ApproachPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts, lower energy consumption.Screening for robust lipases, reaction optimization, enzyme immobilization for reusability.
Metal-Free Catalysis Avoids metal contamination, potential for recyclability, aligns with green chemistry principles. thechemicalengineer.comDevelopment of efficient organocatalysts, exploring catalytic mechanisms.
Advanced Reactor Technology Reduced reaction times, lower energy input, potential for continuous processing. nih.govMicrowave-assisted synthesis, bubble column reactors for enhanced mass transfer. nih.gov

Advanced Material Science Applications in Emerging Technologies

Currently, isotridecyl isononanoate is primarily utilized in the cosmetics industry for its emollient properties. However, its unique branched structure, which imparts properties like low pour points and good oxidative stability, suggests potential for broader applications in advanced materials. google.com Research into branched synthetic esters for use as biodegradable lubricant base stocks is an active area. google.com These esters can enhance the cold-flow properties and solubility of additives in lubricants. google.com Furthermore, the adaptability of branched polyesters in creating materials with tailored thermal and degradation properties opens up possibilities in areas like biodegradable polymers and specialized coatings. sciepub.com Future studies may explore the incorporation of isotridecyl isononanoate into polymer matrices to modify their physical properties or its use in the formulation of novel functional fluids.

In-depth Mechanistic Studies on Biodegradation and Ecotoxicity

A critical aspect of the future research landscape for isotridecyl isononanoate is a deeper understanding of its environmental fate. While it is generally considered to have low toxicity, the branched nature of both the acid and alcohol moieties can influence its biodegradability. nih.govresearchgate.netmpob.gov.my Studies on other branched alkyl compounds have shown that branching can hinder microbial degradation pathways like β-oxidation. nih.gov Future research will likely focus on detailed mechanistic studies to identify the specific microbial pathways involved in the breakdown of isotridecyl isononanoate and to characterize any persistent metabolites. Such studies are crucial for a comprehensive environmental risk assessment and for designing next-generation emollients with improved biodegradability. researchgate.net

Research AreaObjectiveKey Methodologies
Biodegradation Pathways To elucidate the microbial degradation mechanisms of isotridecyl isononanoate.Isotope labeling studies, microbial enrichment cultures, metabolic pathway analysis.
Influence of Branching To determine the effect of the branched structure on the rate and extent of biodegradation. nih.govresearchgate.netmpob.gov.myComparative studies with linear and less-branched analogues.
Ecotoxicity of Metabolites To assess the environmental impact of any intermediate degradation products.Aquatic toxicity testing, soil microcosm studies.

Computational Chemistry and Predictive Modeling for Structure-Function Relationships

Computational tools are becoming indispensable in chemical research for predicting the properties and behavior of molecules, thus accelerating product development. For isotridecyl isononanoate, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate its molecular structure with its functional properties, such as emolliency, spreadability, and skin feel. researchgate.netnih.govnih.govresearchgate.net These predictive models can aid in the rational design of new emollients with optimized performance. nih.gov Molecular modeling techniques can also be employed to understand its interactions with skin lipids at a molecular level and to predict its environmental fate by modeling its interaction with microbial enzymes. acs.org

Interdisciplinary Research Integrating Chemical Engineering, Environmental Science, and Materials Science

The future of research on isotridecyl isononanoate and similar compounds lies in a multidisciplinary approach. mdpi.comcambridge.orgd-nb.info Collaborations between chemical engineers, material scientists, and environmental scientists are essential for a holistic understanding and sustainable development of this class of chemicals. d-nb.infostevens.edu Chemical engineers can focus on optimizing synthesis processes for improved efficiency and sustainability. stevens.edu Material scientists can explore novel applications beyond cosmetics, leveraging the unique properties of branched esters. d-nb.infostevens.edu Environmental scientists are crucial for assessing the lifecycle impact of the compound, from its synthesis to its ultimate fate in the environment. mdpi.comcambridge.org This integrated approach will be vital for innovating new products that are both high-performing and environmentally benign. mdpi.com

Policy and Economic Influences on Future Research Prioritization

The direction of future research on isotridecyl isononanoate will be significantly shaped by regulatory frameworks and market demands. Regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) place a strong emphasis on the environmental and health safety of chemicals, driving the need for more comprehensive toxicological and ecotoxicological data. chemanager-online.comnih.govresearchgate.netpharmtech.comcirs-reach.com Economically, the growing consumer demand for sustainable, natural, and biodegradable ingredients in personal care products is a major driver for innovation. cas.orgambujasolvex.comfactmr.comtransparencymarketresearch.combtsa.com This trend is pushing the cosmetics industry to seek alternatives to traditional synthetic emollients and to invest in research that supports the development of "green" and eco-friendly products. cas.orgambujasolvex.combtsa.com The global cosmetic esters market is projected to grow, with a notable emphasis on natural and sustainable sources. factmr.com This economic landscape will likely prioritize research into biodegradable emollients and sustainable synthesis methods.

Influencing FactorImpact on Research Prioritization
REACH Regulation Increased focus on generating comprehensive safety and environmental impact data. chemanager-online.comnih.govresearchgate.netpharmtech.comcirs-reach.com Prioritization of research on biodegradable alternatives.
Consumer Demand for Sustainability Drive towards the development of bio-based and biodegradable emollients. cas.orgambujasolvex.comtransparencymarketresearch.combtsa.com Investment in green chemistry approaches for synthesis. cas.org
Growth of the Cosmetic Esters Market Increased R&D funding for novel esters with improved performance and sustainability profiles. factmr.com Focus on ingredients that cater to the "clean beauty" trend. factmr.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isononanoic acid, isotridecyl ester, and what analytical techniques are used to confirm its structure?

  • Answer : The ester is synthesized via hydroformylation of 2-ethylhexanol-derived octene to isononanal, followed by oxidation to isononanoic acid and esterification with isotridecyl alcohol. Key analytical methods include nuclear magnetic resonance (NMR) for verifying branching patterns and ester linkages, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to confirm functional groups. Reaction optimization often employs catalysts like cobalt or rhodium compounds .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Answer : Standard methods include:

  • Density and viscosity : Measured using a digital densitometer or rheometer.
  • Vapor pressure : Determined via static headspace gas chromatography (e.g., 0.223 Pa at 25°C).
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., boiling point ~374°C).
  • Purity : High-performance liquid chromatography (HPLC) or GC coupled with flame ionization detection (FID) to quantify impurities .

Q. What methodologies are recommended for safety and toxicity assessments of this ester in cosmetic formulations?

  • Answer : The Cosmetic Ingredient Review (CIR) panel recommends:

  • Acute toxicity : OECD Guideline 423 for oral and dermal exposure in rodents.
  • Skin irritation : Reconstructed human epidermis models (e.g., EpiDerm™) or in vivo rabbit tests.
  • Sensitization : Human repeated insult patch test (HRIPT) at concentrations up to 80% .

Q. How can researchers evaluate the emollient properties of this compound in vitro?

  • Answer : Use transepidermal water loss (TEWL) measurements on ex vivo skin models to assess moisturization efficacy. Compare occlusion properties against reference emollients (e.g., squalane) using gravimetric methods. Structural analysis via polarized light microscopy can reveal crystallization behavior impacting texture .

Q. What methods are used to assess the environmental fate of this compound?

  • Answer : Follow OECD guidelines:

  • Biodegradation : OECD 301F (modified Sturm test) to measure CO₂ evolution.
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient; predicted ~8.51 for isotridecyl isononanoate).
  • Aquatic toxicity : Daphnia magna acute immobilization test (EC₅₀) .

Advanced Research Questions

Q. How can contradictory data in toxicity studies (e.g., skin irritation vs. safety claims) be resolved?

  • Answer : Discrepancies often arise from impurities or isomer variability. Use high-resolution mass spectrometry (HRMS) to identify trace contaminants. Cross-validate findings with structure-activity relationship (SAR) models and replicate studies under controlled isomer composition (e.g., 3,5,5-trimethylhexanoate vs. other branched isomers) .

Q. What strategies optimize the synthesis of high-purity isotridecyl isononanoate for research applications?

  • Answer : Implement reactive distillation to remove by-products like unreacted alcohols. Use Rh-catalyzed hydroformylation to enhance regioselectivity (>90% linear aldehydes). Monitor reaction progress via in-line Fourier-transform infrared (FTIR) spectroscopy .

Q. How to design a repeated-dose toxicity study addressing data gaps identified by the CIR panel?

  • Answer : Conduct a 90-day oral gavage study in Sprague-Dawley rats (OECD 408) with doses reflecting maximum dermal exposure (e.g., 1,000 mg/kg/day). Endpoints should include hematology, histopathology of liver/kidneys, and esterase activity assays to assess metabolic cleavage .

Q. What experimental approaches evaluate the stability of formulations containing isotridecyl isononanoate under stress conditions?

  • Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and monitor pH shifts. Use DSC (differential scanning calorimetry) to detect polymorphic changes in semi-solid matrices .

Q. How can ecotoxicological models predict the impact of isotridecyl isononanoate on aquatic ecosystems?

  • Answer : Combine Quantitative Structure-Activity Relationship (QSAR) modeling with multispecies microcosm studies. Test chronic effects on algae (OECD 201) and fish embryos (FET assay; OECD 236). Measure bioaccumulation in benthic organisms using ¹⁴C-labeled isotridecyl isononanoate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.